molecular formula C12H11NO3 B139865 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione CAS No. 140480-96-2

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Cat. No. B139865
M. Wt: 217.22 g/mol
InChI Key: JDVPTEHVKDQQAO-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule of the compound. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions required for the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione derivatives have been explored as inhibitors of glycolic acid oxidase (GAO), particularly in porcine liver. Large lipophilic substituents in these compounds tend to exhibit potent, competitive inhibition effects. These inhibitors are crucial in reducing urinary oxalate levels, particularly in ethylene glycol-fed rats, which has implications for treating conditions like kidney stones or hyperoxaluria (Rooney et al., 1983).

Corrosion Inhibition in Industrial Applications

1H-pyrrole-2,5-dione derivatives, such as 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been found effective as corrosion inhibitors for carbon steel in acidic environments. This is particularly useful in industrial applications where corrosion prevention is critical. These compounds adhere to metal surfaces through a chemisorption process, providing a protective layer against corrosion (Zarrouk et al., 2015).

Electron Transport Layer in Solar Cells

These derivatives are also used in the field of renewable energy, specifically in polymer solar cells. They act as an electron transport layer (ETL) due to their high conductivity and electron mobility, attributed to the electron-deficient nature of their backbone. This enhances the efficiency of solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).

Optical and Electronic Applications

These compounds have been utilized in developing highly luminescent polymers, which have potential applications in optoelectronic devices. The polymers exhibit strong fluorescence and quantum yield, making them suitable for applications in light-emitting diodes (LEDs), sensors, and other electronic devices (Zhang & Tieke, 2008).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures.


Future Directions

This involves identifying areas where further research is needed. It could include potential applications of the compound, or new reactions or syntheses that could be explored.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they may be able to help you find more information. You could also consider reaching out to researchers who specialize in this area. They may be able to provide more detailed and specific information.


properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-10-4-2-9(3-5-10)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVPTEHVKDQQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372265
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

CAS RN

140480-96-2
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140480-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Reagents: Ph3P (1.31 g, 5 mmol), DEAD (0.8 ml, 5 mmol), p-methoxybenzyl alcohol (0.93 ml, 7.5 mmol) and maleimide (0.48 g, 5 mmol).
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0.48 g
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reactant
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Synthesis routes and methods II

Procedure details

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